9-Decenenitrile, 4-hydroxy-

Description

Contextualization within the Class of Hydroxylated Fatty Acid Nitriles

The hydroxyl group adds another layer of functionality, enabling reactions such as esterification and oxidation, and providing a site for hydrogen bonding, which can significantly influence the compound's physical properties and biological interactions. nih.gov The presence of unsaturation, as in 9-decenenitrile (B1340611), 4-hydroxy-, further expands its potential reactivity, allowing for addition reactions across the carbon-carbon double bond.

Hydroxylated fatty acids themselves are significant in various biological contexts. nih.gov The introduction of a nitrile function to such a scaffold creates a molecule with potential applications as a synthetic intermediate for more complex targets, including analogues of biologically active natural products. For instance, the synthesis of long-chain fatty acids and their derivatives is a subject of ongoing research for creating new lipophilic drug intermediates. bohrium.combeilstein-journals.org

Delimitation of Current Knowledge and Identification of Research Gaps

A thorough review of the existing scientific literature reveals that 9-Decenenitrile, 4-hydroxy- is not a well-documented compound. There is a conspicuous absence of dedicated studies detailing its synthesis, spectroscopic properties, or specific applications. This lack of information is, in itself, a significant finding, highlighting a gap in the current body of chemical knowledge.

While direct data is scarce, knowledge of related compounds offers a basis for speculation. For example, the synthesis of γ-hydroxy unsaturated nitriles has been explored, demonstrating that chelation control can facilitate conjugate additions to form such structures. nih.govacs.org Other synthetic routes to hydroxylated nitriles include the ring-opening of epoxides with cyanide sources. nih.gov These established methods suggest plausible synthetic pathways to 9-Decenenitrile, 4-hydroxy-.

The biological significance of fatty acid nitriles is an emerging area of interest. Some nitriles derived from natural products, such as those from glucosinolates, are known to play a role in plant defense mechanisms. frontiersin.org Furthermore, nitrated fatty acids have been identified as signaling molecules in metabolic and inflammatory processes. nih.gov However, without specific studies, the biological role, if any, of 9-Decenenitrile, 4-hydroxy- remains purely speculative. The primary research gap is, therefore, the fundamental characterization and exploration of this specific molecule's properties and potential utility.

Methodological Approaches to Novel Chemical Entity Characterization

The characterization of a new chemical entity like 9-Decenenitrile, 4-hydroxy- follows a well-established set of analytical protocols designed to elucidate its structure and purity. The initial step, following a putative synthesis, involves purification, typically achieved through chromatographic techniques such as column chromatography or preparative high-performance liquid chromatography (HPLC).

Once a pure sample is obtained, its structure is determined using a combination of spectroscopic methods:

Infrared (IR) Spectroscopy: This technique is highly effective for identifying key functional groups. For 9-Decenenitrile, 4-hydroxy-, one would expect to observe a broad absorption band in the range of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the hydroxyl group. A sharp, intense peak around 2250 cm⁻¹ would indicate the C≡N stretch of the nitrile. libretexts.orgopenstax.org The presence of the double bond would be confirmed by a C=C stretching absorption around 1640-1680 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework. In the ¹H NMR spectrum, characteristic signals would include a broad singlet for the hydroxyl proton, signals in the vinylic region (around 4.9-5.8 ppm) for the protons on the double bond, and a signal for the proton on the carbon bearing the hydroxyl group (a carbinol proton) typically in the 3.5-4.5 ppm range. The ¹³C NMR spectrum would show a peak for the nitrile carbon in the 115-125 ppm region and peaks for the sp² carbons of the double bond between 110-140 ppm. libretexts.orgopenstax.org

Mass Spectrometry (MS): This technique determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition with high accuracy.

The combination of these techniques allows for the unambiguous confirmation of the structure of a novel compound.

Data Tables

As the specific experimental data for 9-Decenenitrile, 4-hydroxy- is not available in the public domain, the following tables represent expected values based on the analysis of similar compounds and general spectroscopic principles.

Table 1: Predicted Physicochemical Properties of 9-Decenenitrile, 4-hydroxy-

| Property | Predicted Value/Information |

| Molecular Formula | C₁₀H₁₇NO |

| Molecular Weight | 167.25 g/mol |

| Appearance | Likely a colorless to pale yellow oil at room temperature. |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol; sparingly soluble in water. |

Table 2: Predicted Spectroscopic Data for 9-Decenenitrile, 4-hydroxy-

| Spectroscopic Technique | Predicted Characteristic Peaks |

| IR Spectroscopy (cm⁻¹) | ~3400 (broad, O-H stretch)~3080 (C-H stretch, sp²)~2930, 2860 (C-H stretch, sp³)~2250 (sharp, C≡N stretch)~1640 (C=C stretch) |

| ¹H NMR Spectroscopy (ppm) | ~5.8 (m, 1H, -CH=CH₂)~5.0 (m, 2H, -CH=CH₂)~3.6 (m, 1H, -CH(OH)-)~2.4 (t, 2H, -CH₂-CN)~1.2-2.1 (m, aliphatic protons)Variable (br s, 1H, -OH) |

| ¹³C NMR Spectroscopy (ppm) | ~138 (-CH=)~118 (-CN)~115 (=CH₂)~70 (-CH(OH)-)~15-40 (aliphatic carbons) |

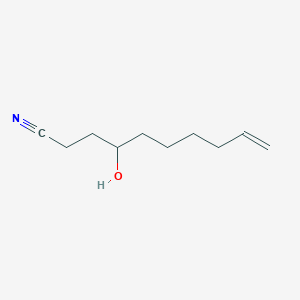

Structure

3D Structure

Properties

CAS No. |

185313-68-2 |

|---|---|

Molecular Formula |

C10H17NO |

Molecular Weight |

167.25 g/mol |

IUPAC Name |

4-hydroxydec-9-enenitrile |

InChI |

InChI=1S/C10H17NO/c1-2-3-4-5-7-10(12)8-6-9-11/h2,10,12H,1,3-8H2 |

InChI Key |

LPLZTLQBOASEFD-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCCCC(CCC#N)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 9 Decenenitrile, 4 Hydroxy

Retrosynthetic Analysis for the 9-Decenenitrile (B1340611), 4-hydroxy- Scaffold

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by working backward from the product to simpler, commercially available starting materials. journalspress.com For 9-Decenenitrile, 4-hydroxy-, several logical disconnections can be proposed, outlining potential forward synthetic routes.

A primary disconnection strategy would involve separating the molecule into key fragments based on the reactivity of its functional groups. One logical disconnection is at the C-C double bond, suggesting an olefin metathesis reaction as a key step in the forward synthesis. This would break the molecule into two smaller, functionalized alkenes. Another key disconnection is at the C4-OH bond, indicating a hydroxylation step of an alkene or a related precursor. Finally, the C-CN bond can be disconnected, pointing towards a nitrile introduction step.

These disconnections lead to several potential synthetic pathways, which can be explored based on the availability of starting materials and the efficiency of the proposed chemical reactions.

Established Synthetic Pathways for Related Unsaturated Nitriles and Hydroxy Compounds

The synthesis of a molecule like 9-Decenenitrile, 4-hydroxy- can be accomplished by drawing upon well-established synthetic methodologies for constructing its key structural features: the unsaturated carbon chain, the hydroxyl group, and the nitrile function.

Olefin Metathesis Approaches for Chain Elongation and Functionalization

Olefin metathesis is a powerful reaction in organic synthesis that allows for the rearrangement of carbon-carbon double bonds. google.com This reaction, often catalyzed by ruthenium or molybdenum complexes, can be employed for chain elongation and the introduction of functional groups. google.comd-nb.info In the context of synthesizing 9-Decenenitrile, 4-hydroxy-, cross-metathesis could be a key strategy. For instance, the cross-metathesis of a shorter chain ω-alkenyl nitrile with a suitable alkenyl alcohol could construct the C10 backbone with the desired functionalities. ifpenergiesnouvelles.fr

The choice of catalyst is crucial for the success of olefin metathesis, especially in the presence of potentially coordinating functional groups like nitriles and hydroxyls. Second-generation Grubbs catalysts and Hoveyda-Grubbs catalysts are known for their high tolerance to various functional groups. d-nb.info

Interactive Table: Olefin Metathesis Catalysts

| Catalyst | Common Name | Key Features |

| Bis(tricyclohexylphosphine)benzylideneruthenium(IV) dichloride | Grubbs' Catalyst (1st Gen) | High activity for a range of olefins. |

| (1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene)(dichloro)(phenylmethylene)(tricyclohexylphosphine)ruthenium | Grubbs' Catalyst (2nd Gen) | Higher activity and better functional group tolerance than 1st Gen. d-nb.info |

| Dichloro1,3-bis(2,4,6-trimethylphenyl)-2-imidazolidinylidenebis(3-bromopyridine)ruthenium(II) | Grubbs' Catalyst (3rd Gen) | Faster initiation rates. |

| Dichloro(o-isopropoxyphenylmethylene)(tricyclohexylphosphine)ruthenium(II) | Hoveyda-Grubbs Catalyst | High stability and good activity. |

Stereoselective Hydroxylation Techniques for Alkenes

The introduction of the hydroxyl group at the C4 position can be achieved through various hydroxylation methods. If the stereochemistry at this center is important, stereoselective techniques are required. Enzymes, such as cytochrome P450s, can be used for the regio- and stereoselective hydroxylation of non-natural substrates. nagoya-u.ac.jpmdpi.com

Alternatively, established chemical methods for the dihydroxylation of alkenes, such as the Sharpless asymmetric dihydroxylation, can be employed on a suitable diene precursor, followed by selective manipulation of one of the hydroxyl groups. acs.org Another approach involves the stereoselective epoxidation of an alkene, followed by regioselective ring-opening with a suitable nucleophile. rsc.org The choice of oxidant and catalyst is critical in directing the stereochemical outcome of the reaction. acs.org

Nitrile Group Introduction and Transformation Strategies

The nitrile functional group is a versatile synthon in organic chemistry that can be introduced in several ways. numberanalytics.com A common method is the nucleophilic substitution of a halide or a sulfonate ester with a cyanide salt, such as sodium or potassium cyanide. mu-varna.bgchemguide.co.uk This reaction is effective for extending a carbon chain by one carbon. mu-varna.bg

Alternatively, the dehydration of a primary amide using reagents like phosphorus pentoxide (P₄O₁₀) or thionyl chloride (SOCl₂) can yield a nitrile. numberanalytics.comchemguide.co.uk Aldehydes and ketones can also be converted to cyanohydrins (hydroxynitriles) through the addition of hydrogen cyanide or a cyanide salt in the presence of an acid. chemguide.co.uksavemyexams.com This method is particularly relevant as it directly introduces both a hydroxyl and a nitrile group. savemyexams.com

Interactive Table: Methods for Nitrile Group Introduction

| Method | Starting Material | Reagents | Key Features |

| Nucleophilic Substitution | Alkyl Halide | NaCN or KCN in ethanol | Extends carbon chain by one. mu-varna.bgchemguide.co.uk |

| Dehydration of Amide | Primary Amide | P₄O₁₀, SOCl₂ | Removes water from the amide. chemguide.co.uk |

| Cyanohydrin Formation | Aldehyde or Ketone | HCN, NaCN/H⁺ | Forms a hydroxynitrile. chemguide.co.uksavemyexams.com |

| Sandmeyer Reaction | Aryl Diazonium Salt | CuCN | Specific for aromatic systems. researchgate.net |

Development of Novel Synthetic Routes to 9-Decenenitrile, 4-hydroxy-

Beyond established methods, the development of novel synthetic routes often focuses on improving efficiency, selectivity, and sustainability. Catalytic approaches, particularly those involving transition metals, are at the forefront of this research.

Catalytic Approaches for Selective Functionalization (e.g., Palladium-catalyzed reactions)

Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds. nih.govnih.gov Palladium-catalyzed reactions could be instrumental in the synthesis of 9-Decenenitrile, 4-hydroxy-. For instance, a palladium-catalyzed allylic substitution could be envisioned to introduce either the hydroxyl or the nitrile group at the C4 position of a suitable precursor.

Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Heck reaction, could be employed to construct the carbon skeleton. A palladium-catalyzed dehydration of a corresponding amide in the presence of acetonitrile (B52724) has also been reported as a method for nitrile synthesis, offering a milder alternative to traditional dehydrating agents. nih.govnih.gov The development of multicomponent reactions catalyzed by palladium also presents an attractive strategy for the convergent synthesis of complex molecules from simpler starting materials. researchgate.net

Regio- and Stereocontrol in Hydroxylation Reactions

Achieving precise control over the position and stereochemistry of the hydroxyl group in the synthesis of 9-Decenenitrile, 4-hydroxy- is a significant synthetic challenge. The selective oxidation of a C-H bond at the C4 position of a 9-decenenitrile precursor requires sophisticated catalytic systems.

One of the foremost challenges in synthetic organic chemistry is the development of methods for the regio- and stereoselective oxidative C-H activation to form alcohols. nih.gov Biocatalysis, particularly using cytochrome P450 enzymes, has emerged as a powerful tool for such transformations. These enzymes can activate non-activated C-H bonds with a high degree of control. nih.gov For instance, through directed evolution and iterative saturation mutagenesis, P450 enzymes have been engineered to exhibit high selectivity for specific regioisomers, achieving diastereoselectivity that can approach completion. nih.gov

In the context of synthesizing 9-Decenenitrile, 4-hydroxy-, a hypothetical chemoenzymatic approach could involve the use of a specifically evolved P450 enzyme to hydroxylate a 9-decenenitrile substrate at the C4 position. This would offer a direct and elegant route to the desired product, potentially with high enantiomeric excess if a suitable chiral enzyme is employed. Molecular dynamics simulations and docking experiments could aid in understanding the enzyme-substrate interactions that govern the regio- and stereoselectivity of the hydroxylation. nih.gov

Table 1: Potential Strategies for Regio- and Stereocontrolled Hydroxylation

| Strategy | Catalyst/Reagent | Expected Outcome | Key Considerations |

|---|---|---|---|

| Enzymatic Hydroxylation | Engineered Cytochrome P450 | High regio- and stereoselectivity at the C4 position. | Requires development of a specific enzyme for the substrate. nih.gov |

| Chiral Auxiliary-Directed | Use of a chiral auxiliary attached to the nitrile or another part of the molecule. | Diastereoselective hydroxylation at C4. | Requires additional steps for attachment and removal of the auxiliary. |

Design and Synthesis of 9-Decenenitrile, 4-hydroxy- Analogues and Derivatives

The functional groups of 9-Decenenitrile, 4-hydroxy- serve as handles for a variety of chemical modifications, allowing for the synthesis of a library of analogues and derivatives. These modifications can be systematically introduced at the hydroxyl group, the nitrile moiety, or the decenyl chain.

Modifications at the Hydroxyl Group

The secondary hydroxyl group at the C4 position is a prime site for derivatization. Common transformations include esterification and etherification, which can alter the polarity and biological properties of the molecule.

The conversion of the hydroxyl group into an ester can be achieved using acyl chlorides or anhydrides. libretexts.org For instance, reaction with benzoyl chloride in the presence of a base like pyridine (B92270) would yield the corresponding benzoate (B1203000) ester. libretexts.org The introduction of a chromophore through derivatization can be useful for analytical purposes, such as high-performance liquid chromatography (HPLC) analysis. libretexts.org

For enhancing detection in analytical methods, derivatizing agents like dansyl chloride are employed. nih.gov This reagent reacts with alcohol hydroxyl groups to introduce a fluorescent tag. nih.gov Another class of reagents, isocyanates, can react with the hydroxyl group to form carbamates. nih.gov Silyl (B83357) ethers, formed by reacting the alcohol with a silyl halide (e.g., tert-butyldimethylsilyl chloride), are common protecting groups that can also be considered as derivatives. jfda-online.com

Table 2: Representative Derivatization Reactions of the Hydroxyl Group

| Reaction Type | Reagent | Product Class | Potential Utility |

|---|---|---|---|

| Esterification | Benzoyl Chloride/Pyridine | Benzoate Ester | Altered polarity, potential for enhanced biological activity. libretexts.org |

| Fluorescent Labeling | Dansyl Chloride | Dansyl Ether | Introduction of a fluorescent tag for detection. nih.gov |

| Carbamate Formation | Phenyl Isocyanate | Phenyl Carbamate | Altered biological activity profile. nih.gov |

Alterations of the Nitrile Moiety

The nitrile group is a versatile functional group that can be transformed into a variety of other functionalities. The most common transformations are hydrolysis to a carboxylic acid or an amide, and reduction to a primary amine.

Acidic or basic hydrolysis of the nitrile will lead to the corresponding 4-hydroxydec-9-enoic acid. Milder conditions can be employed to stop the reaction at the amide stage, yielding 4-hydroxydec-9-enamide. The reduction of the nitrile to a primary amine (4-aminomethyl-dec-9-en-1-ol, after potential reduction of the hydroxyl group depending on the reducing agent) can be accomplished using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. The resulting amine can be further derivatized, for example, by reaction with 4-hydroxy-3-methoxycinnamaldehyde (B191438) (coniferaldehyde) for analytical purposes. nih.gov

Table 3: Key Transformations of the Nitrile Group

| Reaction Type | Reagent/Conditions | Product Functional Group |

|---|---|---|

| Hydrolysis (complete) | H₃O⁺ or OH⁻, heat | Carboxylic Acid |

| Hydrolysis (partial) | H₂O₂, base | Amide |

| Reduction | LiAlH₄ or Raney Nickel/H₂ | Primary Amine |

Transformations of the Decenyl Chain

The terminal double bond in the decenyl chain offers another site for chemical modification. Standard alkene transformations can be applied to introduce new functional groups or to saturate the carbon chain.

Catalytic hydrogenation of the double bond, for example using palladium on carbon (Pd/C) and a hydrogen atmosphere, would yield 4-hydroxydecanenitrile. This transformation removes the unsaturation, which can be useful for structure-activity relationship studies.

Epoxidation of the alkene, using reagents such as meta-chloroperoxybenzoic acid (m-CPBA), would produce the corresponding epoxide. This epoxide can then be opened under acidic or basic conditions to yield a diol. Dihydroxylation can also be achieved directly using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) under cold, basic conditions.

Oxidative cleavage of the double bond with ozone (O₃) followed by a reductive workup (e.g., with dimethyl sulfide) would yield an aldehyde, while an oxidative workup would give a carboxylic acid.

Table 4: Common Reactions of the Terminal Alkene

| Reaction Type | Reagent | Product |

|---|---|---|

| Hydrogenation | H₂, Pd/C | Saturated Alkane (4-hydroxydecanenitrile) |

| Epoxidation | m-CPBA | Epoxide |

| Dihydroxylation | OsO₄, NMO | 1,2-Diol |

Advanced Spectroscopic and Structural Elucidation of 9 Decenenitrile, 4 Hydroxy

Nuclear Magnetic Resonance (NMR) Spectroscopy for Full Structural Assignment (e.g., ¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for determining the precise atomic connectivity of 9-Decenenitrile (B1340611), 4-hydroxy-. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide a complete picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the chemical environment of each proton, their multiplicity (splitting pattern), and their relative abundance (integration). The spectrum is characterized by distinct regions corresponding to the vinylic, carbinol, and aliphatic protons. The protons on the terminal double bond (H-10 and H-9) appear in the downfield region, typically around 4.9-5.1 ppm and 5.7-5.9 ppm, respectively, with complex splitting due to geminal and vicinal couplings. The proton on the carbon bearing the hydroxyl group (H-4) resonates as a multiplet around 3.6-3.8 ppm. The methylene (B1212753) protons adjacent to the electron-withdrawing nitrile group (H-2) are shifted downfield to approximately 2.4-2.5 ppm. The remaining aliphatic methylene protons (H-3, H-5, H-6, H-7, H-8) produce a complex, overlapping signal pattern in the 1.3-2.1 ppm range.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The carbon of the nitrile group (C-1) is observed at the lowest field strength for this molecule, around 120 ppm. The sp² carbons of the alkene (C-9 and C-10) are found at approximately 138 ppm and 115 ppm, respectively. The carbinol carbon (C-4) resonates distinctly around 70 ppm. The remaining sp³ hybridized carbons appear in the upfield region of the spectrum, with the carbon alpha to the nitrile (C-2) typically appearing at a lower chemical shift (~17 ppm) than the other methylene carbons due to the nitrile's unique electronic effect.

2D NMR Spectroscopy: Two-dimensional techniques are crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment establishes ¹H-¹H coupling correlations, confirming the connectivity between adjacent protons. For instance, it would show a clear correlation between the vinylic proton H-9 and the allylic protons at H-8, and between the carbinol proton H-4 and its neighbors at H-3 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C spectrum based on the more resolved ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. It is vital for piecing together the entire molecular skeleton. For example, HMBC would show correlations from the H-2 protons to both the nitrile carbon (C-1) and C-3, and from the H-4 proton to carbons C-2, C-3, C-5, and C-6, thus solidifying the position of the hydroxyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 9-Decenenitrile, 4-hydroxy- (in CDCl₃) Note: Actual values may vary based on solvent and experimental conditions. Multiplicity: s=singlet, d=doublet, t=triplet, q=quartet, m=multiplet.

Click to view interactive NMR Data Table

| Position | ¹³C δ (ppm) | ¹H δ (ppm) | Multiplicity | Integration |

| 1 (-C≡N) | ~120.1 | - | - | - |

| 2 (-CH₂CN) | ~17.0 | ~2.45 | t | 2H |

| 3 (-CH₂CH₂CN) | ~36.5 | ~1.75 | m | 2H |

| 4 (-CH(OH)-) | ~70.5 | ~3.70 | m | 1H |

| 5 (-CH₂CH(OH)-) | ~38.8 | ~1.55 | m | 2H |

| 6 (-CH₂-) | ~25.2 | ~1.40 | m | 2H |

| 7 (-CH₂-) | ~28.9 | ~1.45 | m | 2H |

| 8 (-CH₂CH=CH₂) | ~33.7 | ~2.05 | q | 2H |

| 9 (-CH=CH₂) | ~138.5 | ~5.80 | ddt | 1H |

| 10 (=CH₂) | ~114.8 | ~5.00 | m | 2H |

| OH | - | variable | br s | 1H |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of 9-Decenenitrile, 4-hydroxy-. Unlike low-resolution mass spectrometry, HRMS measures the mass-to-charge ratio (m/z) of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula.

For 9-Decenenitrile, 4-hydroxy-, the molecular formula is C₁₀H₁₇NO. The calculated monoisotopic mass is 167.131014 Da. An experimental HRMS measurement (e.g., via ESI-TOF) yielding a value such as 167.1312 Da for the protonated molecule [M+H]⁺ would be within a few parts per million (ppm) of the theoretical value, providing strong evidence for the proposed formula and ruling out other isobaric possibilities.

In addition to precise mass determination, mass spectrometry provides structural information through analysis of fragmentation patterns, typically observed using techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID). Key fragmentation pathways for this molecule include:

Loss of Water: A prominent fragment resulting from the dehydration of the secondary alcohol, leading to an ion at [M-H₂O]⁺ (m/z 149.1204).

Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the hydroxyl group is common. Cleavage between C4-C5 would yield fragments at m/z 84 (from the nitrile-containing portion) and m/z 83 (from the alkene-containing portion).

McLafferty Rearrangement: While less direct for the molecular ion, this rearrangement can occur in fragment ions.

Cleavage Alpha to Nitrile: Cleavage at the C2-C3 bond is less favorable but can contribute to the spectrum.

Table 2: Key HRMS Fragments for 9-Decenenitrile, 4-hydroxy-

Click to view interactive Mass Spectrometry Data Table

| Ion Formula | Description | Calculated m/z |

| [C₁₀H₁₇NO]⁺ | Molecular Ion (M⁺) | 167.1310 |

| [C₁₀H₁₅N]⁺ | Loss of H₂O from M⁺ | 149.1204 |

| [C₅H₈NO]⁺ | Cleavage of C5-C6 bond | 98.0606 |

| [C₅H₆N]⁺ | Cleavage of C3-C4 bond | 80.0500 |

| [C₆H₉]⁺ | Cleavage of C4-C5 bond (alkene portion) | 81.0704 |

| [C₄H₅N]⁺ | Cleavage of C4-C5 bond (nitrile portion) after H rearrangement | 67.0422 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a rapid and powerful method for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of 9-Decenenitrile, 4-hydroxy- is dominated by absorptions corresponding to its three key functional groups.

A strong, broad absorption band in the region of 3600-3200 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol, with the broadening caused by intermolecular hydrogen bonding.

A sharp, medium-intensity absorption appears in the 2260-2240 cm⁻¹ range, which is the defining stretching frequency for a nitrile (C≡N) group.

The terminal alkene group gives rise to several characteristic signals: a C=C stretching vibration around 1640 cm⁻¹, and two strong out-of-plane C-H bending ("wagging") vibrations near 990 cm⁻¹ and 910 cm⁻¹.

Additionally, C(sp³)-H stretching vibrations are observed just below 3000 cm⁻¹, and a C-O stretching vibration appears in the fingerprint region, typically between 1150-1050 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements IR by being particularly sensitive to vibrations of non-polar or symmetric bonds. For this molecule, the C≡N and C=C stretching vibrations, while visible in the IR, would be expected to produce strong, sharp signals in the Raman spectrum, providing confirmatory evidence for these groups.

Table 3: Characteristic Vibrational Frequencies for 9-Decenenitrile, 4-hydroxy-

Click to view interactive Vibrational Spectroscopy Data Table

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| ~3400 | Alcohol (O-H) | Stretch | Strong, Broad |

| ~2930, ~2860 | Alkane (C-H) | Stretch | Strong |

| ~2250 | Nitrile (C≡N) | Stretch | Medium, Sharp |

| ~1642 | Alkene (C=C) | Stretch | Medium |

| ~1460 | Methylene (CH₂) | Scissoring Bend | Medium |

| ~1060 | Alcohol (C-O) | Stretch | Medium |

| ~990, ~910 | Alkene (=C-H) | Out-of-Plane Bend | Strong |

X-ray Crystallography for Solid-State Structural Analysis (if applicable)

X-ray crystallography provides the most definitive structural information for a molecule by determining the precise spatial arrangement of atoms in the solid state. This technique would yield exact bond lengths, bond angles, and torsional angles for 9-Decenenitrile, 4-hydroxy-. Furthermore, it would reveal the three-dimensional packing of molecules in the crystal lattice, elucidating intermolecular interactions such as the hydrogen-bonding network involving the hydroxyl and potentially the nitrile groups.

However, this technique is contingent upon the ability to grow a suitable, single crystal of the compound, which can be challenging for oils or low-melting-point solids. As of the current literature, a single-crystal X-ray diffraction structure for 9-Decenenitrile, 4-hydroxy- has not been reported. If such data were to become available, it would serve as the ultimate benchmark for validating conformations predicted by computational models and spectroscopic data.

Chromatographic Techniques for Isolation and Purity Assessment (e.g., GC/MS)

Chromatographic methods are indispensable for both the isolation of 9-Decenenitrile, 4-hydroxy- from a reaction mixture and the assessment of its purity.

Gas Chromatography-Mass Spectrometry (GC/MS): Given its molecular weight and functional groups, 9-Decenenitrile, 4-hydroxy- is amenable to analysis by GC/MS. In this technique, the compound is vaporized and passed through a capillary column. Its retention time—the time it takes to travel through the column—is a characteristic property based on its volatility and interaction with the column's stationary phase. For purity assessment, a pure sample should ideally yield a single, sharp peak in the gas chromatogram. The area of this peak relative to the total area of all peaks provides a quantitative measure of purity (e.g., >99% purity). The mass spectrometer serves as a highly specific detector, providing a mass spectrum for the eluting peak that can be matched against a library or the data obtained from HRMS to confirm the compound's identity. In some cases, derivatization of the hydroxyl group (e.g., silylation) may be employed to improve peak shape and thermal stability during GC analysis.

High-Performance Liquid Chromatography (HPLC): HPLC is an alternative and complementary technique. It is particularly useful for analyzing samples that may be thermally labile or non-volatile. Using a normal-phase (e.g., silica) or reverse-phase (e.g., C18) column, a suitable solvent system can be developed to separate the target compound from impurities. A detector, such as a UV detector (which would detect the nitrile and alkene groups at low wavelengths) or a charged aerosol detector (CAD), is used to generate the chromatogram for purity analysis. HPLC can also be scaled for preparative purification.

Table of Compounds Mentioned

| Compound Name |

|---|

Mechanistic Investigations of Chemical Transformations Involving 9 Decenenitrile, 4 Hydroxy

Reaction Mechanism Elucidation during Synthetic Pathways

There is no specific information available in the reviewed literature detailing the mechanistic pathways for the synthesis of 9-Decenenitrile (B1340611), 4-hydroxy-. General synthesis routes for hydroxynitriles, such as the nucleophilic addition of a cyanide ion to an aldehyde or ketone, are well-documented. For instance, the formation of a hydroxynitrile typically involves the addition of hydrogen cyanide (HCN) across the carbon-oxygen double bond of a carbonyl compound, often facilitated by a slightly acidic medium (pH 4-5) to ensure the presence of both HCN and the nucleophilic cyanide ion (CN⁻). However, specific studies applying and analyzing this or other synthetic methods for 9-Decenenitrile, 4-hydroxy- are absent.

Kinetic Studies of Chemical Reactivity and Stability

No dedicated kinetic studies on the reactivity or stability of 9-Decenenitrile, 4-hydroxy- have been published. Stability testing is a critical component of chemical product development, with established guidelines outlining methodologies for accelerated and long-term studies to determine a substance's shelf-life under various conditions. These studies would typically involve subjecting the compound to stresses like heat, humidity, and light, and analyzing its degradation over time. While these general protocols exist, their application to 9-Decenenitrile, 4-hydroxy- has not been reported, and therefore, no kinetic data regarding its degradation or reactivity is available.

Examination of Intermediate Species and Transition States

The scientific literature contains no examinations of intermediate species or transition states involved in chemical transformations of 9-Decenenitrile, 4-hydroxy-. Mechanistic studies for related reactions, such as the hydrolysis of nitriles, indicate the formation of intermediate species like protonated carbonyl groups and hydroxy imines. In synthesis, the reaction between a carbonyl group and a cyanide ion proceeds through a cyanohydrin intermediate. However, without specific research on 9-Decenenitrile, 4-hydroxy-, any discussion of its intermediates or transition states would be purely speculative.

Role of the 4-Hydroxy Group in Mediating Chemical Reactions

The hydroxyl (-OH) group is a versatile functional group that can significantly influence a molecule's reactivity. In the context of a hydroxynitrile, the -OH group generally behaves like a typical alcohol functional group. It can act as a nucleophile, be a site for oxidation or esterification, and can be replaced in substitution reactions. The hydroxyl group's presence can also influence the reactivity of the nearby nitrile group through electronic effects or by participating in intramolecular reactions. Despite these general principles, no studies have been found that specifically investigate and detail the mediating role of the 4-hydroxy group in the chemical reactions of 9-Decenenitrile, 4-hydroxy-.

Computational Chemistry and Theoretical Modeling of 9 Decenenitrile, 4 Hydroxy

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. pmf.unsa.bascielo.org.bo By applying DFT, it is possible to determine the spatial distribution of electrons and their energies, which fundamentally governs the molecule's stability and chemical reactivity. scirp.org

For 9-Decenenitrile (B1340611), 4-hydroxy-, DFT calculations would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. researchgate.net From this optimized structure, key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity, as more energy is required to excite an electron to a higher energy state. pmf.unsa.baresearchgate.net

From the HOMO and LUMO energies, several global reactivity descriptors can be derived to predict how the molecule will interact in a chemical reaction. pmf.unsa.baresearchgate.net These descriptors provide a quantitative measure of the molecule's tendency to donate or accept electrons.

Key Reactivity Descriptors from DFT:

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is calculated from the HOMO-LUMO gap. A harder molecule is less reactive. pmf.unsa.ba

Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from the system. A higher chemical potential suggests greater reactivity. pmf.unsa.ba

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, measuring the energy stabilization upon receiving electrons from the environment. researchgate.net

Below is an illustrative table of how DFT-calculated parameters for 9-Decenenitrile, 4-hydroxy- might be presented.

| Parameter | Symbol | Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | Energy of the outermost electron-containing orbital; relates to electron-donating ability. |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Energy of the first vacant orbital; relates to electron-accepting ability. |

| HOMO-LUMO Energy Gap | ΔE | Indicates kinetic stability and chemical reactivity. researchgate.net |

| Chemical Hardness | η | Resistance to charge transfer. pmf.unsa.ba |

| Electronic Chemical Potential | μ | Electron escaping tendency; relates to reactivity. pmf.unsa.ba |

| Electrophilicity Index | ω | Capacity to accept electrons. researchgate.net |

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. nih.gov For 9-Decenenitrile, 4-hydroxy-, an MEP map would visualize the electron density distribution, highlighting electron-rich regions (in red), such as around the oxygen of the hydroxyl group and the nitrogen of the nitrile group, which are susceptible to electrophilic attack. Electron-poor regions (in blue), likely around the hydrogen atoms, would indicate sites for nucleophilic attack. nih.gov

Molecular Dynamics Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. encyclopedia.pub For a flexible molecule like 9-Decenenitrile, 4-hydroxy-, with its long aliphatic chain, MD simulations are invaluable for exploring its conformational landscape and understanding how it interacts with other molecules. mdpi.comconsensus.app

An MD simulation begins with an initial structure, often derived from DFT optimization, and calculates the forces between atoms using a force field. encyclopedia.pub By solving Newton's equations of motion, the simulation tracks the trajectory of each atom, revealing how the molecule twists, turns, and folds. encyclopedia.pub This allows for the study of:

Intermolecular Interactions: In a simulated liquid or solid state, MD can model how multiple molecules of 9-Decenenitrile, 4-hydroxy- interact. The polar hydroxyl (-OH) and nitrile (-CN) groups are capable of forming hydrogen bonds and dipole-dipole interactions, which would strongly influence the physical properties of the substance, such as its boiling point and solubility. MD simulations can quantify these interactions and predict the resulting structural organization. rsc.org

The results of a conformational analysis from an MD simulation could be presented in a table showing the relative energies of different conformers.

| Conformer | Key Dihedral Angle(s) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| 1 (Extended Chain) | C5-C6-C7-C8 ~180° | 0.00 | 45 |

| 2 (Gauche Fold) | C5-C6-C7-C8 ~60° | 0.85 | 25 |

| 3 (Kinked Structure) | C3-C4(OH)-C5-C6 ~75° | 1.20 | 15 |

| ... | ... | ... | ... |

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Chemical Reactivity or Physical Properties

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the structural or physicochemical properties of molecules with a specific activity or property. wikipedia.orgresearchgate.net In the context of 9-Decenenitrile, 4-hydroxy-, a QSAR study would not focus on biological activity but could be developed to predict chemical reactivity or physical properties like boiling point, viscosity, or solubility in various solvents. wikipedia.orgnih.gov

To build a QSAR model, a dataset of related compounds would be required. For instance, a series of hydroxy nitriles with varying chain lengths or functional group positions could be used. For each molecule in the series, a set of numerical values known as "molecular descriptors" is calculated. These can include:

Topological descriptors: Based on the 2D graph of the molecule (e.g., branching indices).

Electronic descriptors: Derived from DFT, such as HOMO/LUMO energies or dipole moment. nih.gov

Physicochemical descriptors: Such as molecular weight, logP (a measure of lipophilicity), or molar refractivity.

A mathematical model (e.g., multiple linear regression) is then created to find the statistical relationship between these descriptors and the property of interest. plos.org Once validated, this model could predict the properties of new, unsynthesized compounds like 9-Decenenitrile, 4-hydroxy-.

An example of a data table used for a QSAR study is shown below.

| Compound | Molecular Weight (g/mol) | logP | Dipole Moment (Debye) | Predicted Boiling Point (°C) |

|---|---|---|---|---|

| 7-hydroxy-8-nonenenitrile | 153.23 | 2.1 | 3.5 | 255 |

| 4-hydroxy-9-decenenitrile | 167.26 | 2.5 | 3.8 | 270 |

| 5-hydroxy-10-undecenenitrile | 181.29 | 2.9 | 3.9 | 284 |

Such a model would be valuable for efficiently screening potential molecules for specific industrial applications based on desired physical or chemical characteristics, guiding synthetic efforts toward the most promising candidates.

Structure Activity Relationship Studies of 9 Decenenitrile, 4 Hydroxy Analogues in Chemical Contexts

Influence of Hydroxyl Position and Stereochemistry on Chemical Reactivity

The position and stereochemical orientation of the hydroxyl group in the decenenitrile backbone play a pivotal role in directing the molecule's chemical reactivity. In 9-Decenenitrile (B1340611), 4-hydroxy-, the hydroxyl group is at the C-4 position, rendering it a homoallylic alcohol. This position influences the reactivity of both the alcohol itself and the nearby alkene.

The reactivity of an alcohol is significantly dictated by its location relative to other functional groups. For instance, allylic alcohols often exhibit enhanced reactivity due to the proximity of the pi-electron system of the double bond, which can stabilize transition states. Homoallylic alcohols, while less influenced than allylic alcohols, still experience some electronic effects from the double bond. The hydroxyl group's position can also sterically hinder or facilitate reactions at adjacent sites.

Stereochemistry at the chiral center (C-4) introduces another layer of complexity. The R and S enantiomers of 9-Decenenitrile, 4-hydroxy- can exhibit different rates and selectivities in reactions, particularly those involving chiral reagents or catalysts. This is because the spatial arrangement of the hydroxyl group and the rest of the carbon chain can influence the approach of reactants.

To illustrate the impact of hydroxyl group position on reactivity, consider the hypothetical relative reaction rates for a generic oxidation reaction of positional isomers of 9-decenenitrile alcohol.

Table 1: Hypothetical Relative Oxidation Rates of Hydroxy-9-decenenitrile Isomers

| Compound | Hydroxyl Position | Classification | Hypothetical Relative Rate of Oxidation |

| 9-Decenenitrile, 3-hydroxy- | C-3 | Allylic | 15.2 |

| 9-Decenenitrile, 4-hydroxy- | C-4 | Homoallylic | 1.0 |

| 9-Decenenitrile, 5-hydroxy- | C-5 | - | 1.1 |

This table is illustrative and based on general principles of alcohol reactivity; it does not represent experimental data.

Effects of Nitrile Group Modifications on Reaction Profiles

The nitrile group is a versatile functional group that can undergo a variety of chemical transformations. Modifications to this group in 9-Decenenitrile, 4-hydroxy- would fundamentally alter the molecule's reaction profile. The strong electron-withdrawing nature of the nitrile group also influences the reactivity of other parts of the molecule.

Common reactions of nitriles include hydrolysis to carboxylic acids or amides, reduction to primary amines, and addition of organometallic reagents to form ketones. chemistrysteps.compressbooks.publibretexts.org Each of these transformations replaces the nitrile with a new functional group, thereby opening up different chemical pathways. For instance, hydrolysis of 9-Decenenitrile, 4-hydroxy- would yield 4-hydroxy-9-decenoic acid or 4-hydroxy-9-decenamide, introducing acidic or amidic properties, respectively. chemguide.co.ukorganicchemistrytutor.com The reduction of the nitrile would lead to 4-amino-10-hydroxy-1-decene, introducing a basic primary amine.

The following table outlines the expected products from key reactions involving the nitrile group of 9-Decenenitrile, 4-hydroxy-.

Table 2: Expected Products from Reactions of the Nitrile Group

| Reaction Type | Reagents | Product Functional Group | Expected Product Name |

| Acid-catalyzed Hydrolysis | H₃O⁺, heat | Carboxylic Acid | 4-hydroxy-9-decenoic acid |

| Base-catalyzed Hydrolysis | NaOH, H₂O, heat | Carboxylate Salt | Sodium 4-hydroxy-9-decenoate |

| Reduction | 1. LiAlH₄, 2. H₂O | Primary Amine | 1-amino-4-hydroxydec-9-ene |

| Reaction with Grignard Reagent | 1. CH₃MgBr, 2. H₃O⁺ | Ketone | 4-hydroxy-10-undecen-2-one |

This table illustrates predictable outcomes based on established nitrile chemistry.

Impact of Alkene Isomerism on Molecular Conformation and Chemical Interactions

The geometry of the double bond in 9-Decenenitrile, 4-hydroxy- can exist as either the cis (Z) or trans (E) isomer. This isomerism has a significant impact on the molecule's three-dimensional shape (molecular conformation), which in turn affects its physical properties and chemical interactions.

Generally, trans isomers are more stable than their cis counterparts due to reduced steric hindrance between the substituents on the double bond. psiberg.commasterorganicchemistry.com This difference in stability can influence the equilibrium of reactions where the double bond is formed or isomerized. The different spatial arrangements of the alkyl chain in the E and Z isomers of 9-Decenenitrile, 4-hydroxy- will affect how the molecule packs in a solid state and its interactions in solution.

The configuration of the double bond can also influence the reactivity of nearby functional groups. For example, the accessibility of the hydroxyl group at C-4 for intermolecular reactions might be different between the E and Z isomers due to the different ways the carbon chain folds back on itself. Furthermore, reactions that involve the double bond itself, such as epoxidation or hydrogenation, can be affected by the steric environment created by the cis or trans configuration.

The table below summarizes the key differences between the hypothetical E and Z isomers of 9-Decenenitrile, 4-hydroxy-.

Table 3: Comparison of Hypothetical E and Z Isomers of 9-Decenenitrile, 4-hydroxy-

| Property | (E)-9-Decenenitrile, 4-hydroxy- | (Z)-9-Decenenitrile, 4-hydroxy- |

| Relative Stability | More stable | Less stable |

| Steric Hindrance | Lower | Higher |

| Molecular Shape | More linear/extended | More bent/compact |

| Hypothetical Boiling Point | Slightly lower | Slightly higher |

This table is based on general principles of alkene isomerism and does not represent measured experimental data.

Future Directions in Research on 9 Decenenitrile, 4 Hydroxy

Development of Sustainable Synthesis Protocols

Future research should prioritize the development of environmentally friendly and efficient methods for synthesizing 4-hydroxy-9-decenenitrile. Traditional nitrile synthesis methods often involve toxic reagents and harsh conditions. preprints.orgajgreenchem.com Green chemistry principles offer a pathway to safer and more sustainable production.

Key areas for investigation include:

Biocatalysis: The use of enzymes, such as hydroxynitrile lyases (HNLs), presents a highly promising avenue. preprints.orgscilit.compnas.org HNLs can catalyze the stereospecific synthesis of hydroxynitriles under mild, environmentally friendly conditions, reducing reliance on toxic chemicals and energy-intensive processes. preprints.orgscilit.com Research could focus on identifying or engineering HNLs that are specific for the precursors of 4-hydroxy-9-decenenitrile, potentially enabling enantiomerically pure production. preprints.orgpnas.org Another enzymatic approach involves aldoxime dehydratases, which can facilitate the enantioselective dehydration of aldoximes to form chiral nitriles. researchgate.net

Homogeneous and Heterogeneous Catalysis: The development of novel transition-metal catalysts could lead to more efficient and selective syntheses. For instance, ruthenium-based complexes have shown high activity in the α-alkylation of nitriles with alcohols, a potential route to hydroxynitriles. researchgate.net Similarly, rhodium complexes have been used for the highly efficient asymmetric hydrogenation of α,β-unsaturated nitriles. acs.org The exploration of manganese dioxide-based catalysts for nitrile hydration in aqueous media also offers a green alternative. researchgate.net

Solvent-Free and Alternative Solvent Systems: Moving away from volatile organic solvents is a key goal of green chemistry. nih.gov Research into solvent-free reaction conditions, such as those demonstrated for the synthesis of nitriles from aldehydes on silica-gel, could significantly reduce the environmental impact. ajgreenchem.comajgreenchem.com Additionally, the use of greener solvents like water extracts of agro-waste ash has been shown to be effective for nitrile hydrolysis and could be adapted for synthesis. nih.gov

| Synthesis Approach | Potential Advantages | Key Research Focus |

| Biocatalysis (e.g., HNLs) | High stereoselectivity, mild reaction conditions, reduced environmental impact. preprints.orgscilit.com | Identifying or engineering specific enzymes, process optimization. pnas.orgresearchgate.net |

| Transition-Metal Catalysis | High efficiency and selectivity, atom economy. researchgate.netacs.org | Development of novel, recyclable catalysts (e.g., Ru, Rh, Mn-based). researchgate.netacs.orgresearchgate.net |

| Solvent-Free Synthesis | Reduced waste, lower cost, simplified work-up process. ajgreenchem.comajgreenchem.com | Adapting existing solvent-free protocols to hydroxynitrile synthesis. researchgate.net |

| Green Solvent Systems | Use of renewable and non-toxic media, potential for in-situ catalysis. nih.gov | Exploring novel green solvents like agro-waste extracts. nih.gov |

Advanced Analytical Methodologies for Trace Detection and Quantification

The ability to detect and quantify minute amounts of 4-hydroxy-9-decenenitrile in various matrices, such as environmental samples or industrial process streams, is crucial. Future research should focus on developing highly sensitive and selective analytical methods.

Potential areas of development include:

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a well-established method for the analysis of nitriles and related compounds. nih.gov Future work could involve developing specific HPLC methods coupled with advanced detectors, such as tandem mass spectrometry (LC-MS/MS), for unambiguous identification and quantification at trace levels. sciex.com Pre-column derivatization techniques can also enhance the sensitivity of HPLC methods, particularly for detecting genotoxic impurities. rsc.org

Gas Chromatography (GC): For volatile derivatives of 4-hydroxy-9-decenenitrile, Gas Chromatography-Mass Spectrometry (GC-MS) would be a powerful tool for separation and identification. researchgate.net

Spectroscopic and Sensor-Based Methods: The development of novel sensors, potentially based on bio-inspired materials, could offer rapid and on-site detection capabilities. ethz.ch Advanced spectroscopic techniques, such as those employing electron-activated dissociation (EAD) mass spectrometry, could provide detailed structural information, including the precise location of the double bond and hydroxyl group. sciex.com

| Analytical Technique | Principle | Potential Application for 4-hydroxy-9-decenenitrile |

| HPLC-MS/MS | Separation by liquid chromatography followed by mass analysis for high selectivity and sensitivity. nih.govresearchgate.net | Quantification in complex matrices like soil, water, or biological fluids. |

| Pre-column Derivatization HPLC | Chemical modification of the analyte to improve its chromatographic properties and detectability. rsc.org | Trace-level analysis and detection of impurities. |

| GC-MS | Separation of volatile compounds followed by mass analysis. researchgate.net | Analysis of volatile derivatives or degradation products. |

| EAD Mass Spectrometry | Fragmentation technique that provides detailed structural information. sciex.com | Unambiguous structural confirmation and isomer differentiation. |

| Bio-inspired Sensors | Utilization of biological molecules or living cells for detection. ethz.ch | Rapid, field-deployable screening of environmental samples. |

Interdisciplinary Research Integrating Synthesis, Computational, and Environmental Chemistry

A holistic understanding of 4-hydroxy-9-decenenitrile requires an interdisciplinary approach that combines synthetic chemistry with computational modeling and environmental science.

Future research in this integrated domain could include:

Computational Modeling of Synthesis and Reactivity: Density Functional Theory (DFT) and other computational methods can be used to model reaction mechanisms for the synthesis of 4-hydroxy-9-decenenitrile. organic-chemistry.orgbohrium.com This can help in optimizing reaction conditions and designing more efficient catalysts. organic-chemistry.orgrsc.org Computational studies can also predict the reactivity and stability of the molecule. rsc.org

Environmental Fate and Degradation Studies: Investigating the environmental persistence and degradation pathways of 4-hydroxy-9-decenenitrile is essential. Aliphatic nitriles can be degraded in the environment by microorganisms through enzymatic pathways involving nitrilases and nitrile hydratases. researchgate.netnih.govfrontiersin.org Research should focus on identifying the microorganisms capable of degrading this specific compound and elucidating the metabolic pathways. Metagenomic analysis of soil microbial communities exposed to nitriles can reveal the impact on microbial diversity and the functional genes involved in degradation. nih.gov

Structure-Toxicity Relationship Modeling: While this article excludes a detailed safety profile, future research could involve using Quantitative Structure-Activity Relationship (QSAR) models to predict the potential environmental toxicity of 4-hydroxy-9-decenenitrile based on its chemical structure. The toxicity of aliphatic nitriles can be influenced by factors such as the release of cyanide and the degree of unsaturation. nih.gov Understanding these relationships is critical for assessing the environmental risk of this and related compounds. frontiersin.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 9-Decenenitrile, 4-hydroxy-, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis of nitrile derivatives like 9-Decenenitrile, 4-hydroxy- typically involves cyanation of aldehydes or ketones via Strecker synthesis or nucleophilic substitution. For hydroxylated nitriles, protecting group strategies (e.g., silylation or acetylation) may be required to prevent side reactions during synthesis. Optimization should include temperature control (e.g., 0–25°C for sensitive intermediates) and catalyst screening (e.g., KCN with phase-transfer catalysts). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization is critical for isolating high-purity products .

Q. How should researchers characterize the structural and functional groups of 9-Decenenitrile, 4-hydroxy- using spectroscopic techniques?

- Methodological Answer :

- NMR : Use - and -NMR to identify the nitrile group (δ ~110–120 ppm in ) and hydroxyl proton (δ ~1–5 ppm in , broad signal). For stereochemical analysis, NOESY or COSY can resolve spatial relationships between the hydroxyl and nitrile groups.

- IR : Confirm the nitrile (C≡N stretch ~2240 cm) and hydroxyl (-OH stretch ~3200–3600 cm) functional groups.

- Mass Spectrometry : High-resolution MS (HRMS) provides molecular formula validation. Fragmentation patterns can reveal positional isomers .

Q. What safety protocols are essential for handling 9-Decenenitrile, 4-hydroxy- in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of vapors or dust.

- Waste Management : Segregate nitrile-containing waste for specialized disposal via licensed hazardous waste contractors.

- Emergency Measures : In case of exposure, rinse skin with soap/water (15+ minutes) and eyes with saline solution. Monitor for cyanide toxicity symptoms if ingested .

Advanced Research Questions

Q. How can computational methods like QSAR and molecular docking predict the bioactivity of 9-Decenenitrile, 4-hydroxy- derivatives?

- Methodological Answer :

- QSAR Modeling : Train artificial neural networks (ANN) or partial least squares (PLS) regression using descriptors like logP, polar surface area, and H-bond donors. Validate models with leave-one-out cross-validation (LOO-CV) and external datasets. For example, a QSAR model for anti-inflammatory activity achieved for external validation .

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to simulate binding to target proteins (e.g., TNF-α). Prioritize derivatives with binding affinities comparable to reference drugs (e.g., ΔG ≤ -8 kcal/mol) .

Q. What strategies resolve contradictions in spectral data or bioactivity results for 9-Decenenitrile, 4-hydroxy- analogs?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR/IR data with computational predictions (e.g., DFT-calculated chemical shifts). For bioactivity discrepancies, replicate assays under standardized conditions (e.g., fixed cell lines, controlled pH).

- Meta-Analysis : Aggregate data from multiple studies (e.g., NIST Chemistry WebBook, PubChem) to identify consensus trends. For example, hydroxyl group positioning can drastically alter hydrogen-bonding interactions in bioassays .

Q. How do solvent polarity and temperature influence the stability of 9-Decenenitrile, 4-hydroxy- during long-term storage?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) with HPLC monitoring. Polar aprotic solvents (e.g., DMF) may stabilize nitriles by reducing hydrolysis.

- Kinetic Analysis : Plot degradation rate constants () vs. temperature to calculate Arrhenius activation energy (). For hydroxylated nitriles, typically ranges 50–80 kJ/mol .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.